![molecular formula C15H12N2O B12851601 N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide is an organic compound with the molecular formula C15H12N2O It is a derivative of biphenyl, featuring a cyano group (-CN) and an acetamide group (-CONH2) attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 4-cyanobiphenyl with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
[ \text{4-Cyanobiphenyl} + \text{Acetic Anhydride} \xrightarrow{\text{Catalyst}} \text{N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation.
化学反応の分析
Types of Reactions
N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
科学的研究の応用
N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate the function of enzymes and receptors, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
N-(4’-Hydroxy[1,1’-biphenyl]-4-yl)acetamide: Similar structure but with a hydroxy group instead of a cyano group.
N-(4’-Methoxy[1,1’-biphenyl]-4-yl)acetamide: Similar structure but with a methoxy group instead of a cyano group.
N-(4’-Amino[1,1’-biphenyl]-4-yl)acetamide: Similar structure but with an amino group instead of a cyano group.
Uniqueness
N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The cyano group can participate in a variety of chemical reactions, making this compound versatile for synthetic applications. Additionally, the combination of the cyano and acetamide groups may enhance its interaction with biological targets, offering potential therapeutic benefits.
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
N-[4-(4-cyanophenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O/c1-11(18)17-15-8-6-14(7-9-15)13-4-2-12(10-16)3-5-13/h2-9H,1H3,(H,17,18) |
InChIキー |
ZHDFYXDAIUFTQI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12851524.png)
![2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde](/img/structure/B12851534.png)

![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
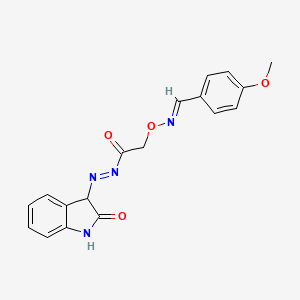
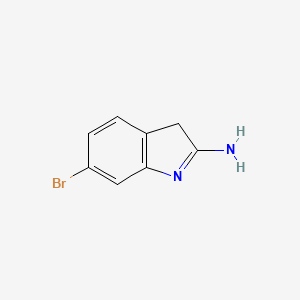
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
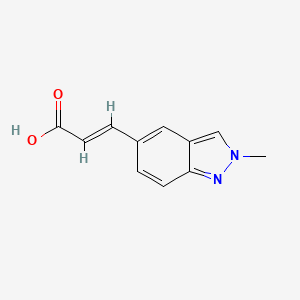
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
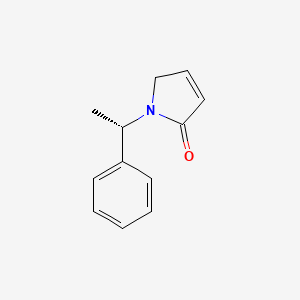
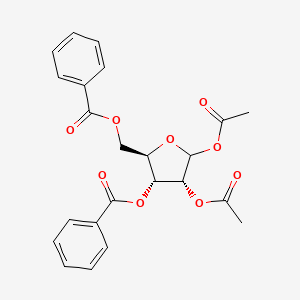
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
